1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide
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Overview
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 1H-1,2,4-triazole and 1H-tetrazole derivatives, followed by their coupling with pyrimidine and piperidine moieties. Common synthetic routes include:
Formation of 1H-1,2,4-triazole and 1H-tetrazole derivatives: These can be synthesized through cyclization reactions involving hydrazine derivatives and nitriles.
Coupling reactions: The triazole and tetrazole derivatives are then coupled with pyrimidine and piperidine intermediates using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Final assembly: The final compound is assembled through amide bond formation, typically using carboxylic acid derivatives and amines in the presence of activating agents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: EDC, DCC for amide bond formation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: The heterocyclic rings can interact with active sites of enzymes or receptors, modulating their activity.
Inhibition of specific pathways: The compound may inhibit key pathways involved in cell proliferation, survival, or inflammation, leading to therapeutic effects.
Comparison with Similar Compounds
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
This compound analogs: These compounds share similar structural features but may have different substituents on the heterocyclic rings, leading to variations in their chemical and biological properties.
Other heterocyclic compounds: Compounds containing 1H-1,2,4-triazole, 1H-tetrazole, or pyrimidine rings, such as certain antifungal agents (e.g., fluconazole) or anticancer drugs (e.g., pemetrexed), can be compared to highlight the unique features and potential advantages of this compound.
By understanding the synthesis, reactivity, applications, and mechanism of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N11O/c31-19(25-15-1-3-16(4-2-15)29-13-23-26-27-29)14-5-7-28(8-6-14)17-9-18(22-11-21-17)30-12-20-10-24-30/h1-4,9-14H,5-8H2,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNULSVFQIZBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)N3C=NN=N3)C4=NC=NC(=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N11O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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